

In-Depth Technical Guide: Structural Analogs of Antibacterial Agent 45

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Compound of Interest					
Compound Name:	Antibacterial agent 45				
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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **Antibacterial Agent 45**, a member of the 1,6-diazabicyclo[3.2.1]octan-7-one class of β -lactamase inhibitors, and its structural analogs. This document details their mechanism of action, structure-activity relationships, and includes relevant experimental protocols and data presented for comparative analysis.

Core Compound: Antibacterial Agent 45 (trans-((2S,5R)-7-oxo-1,6-diazabicyclo[3.2.1]octan-2yl)methyl (2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-(methoxyimino)acetate)

Antibacterial Agent 45, as identified in patent WO2013030735A1, is a potent inhibitor of serine β -lactamases. Its core structure is a diazabicyclooctane (DBO) scaffold, which is a non- β -lactam structure that can effectively neutralize a broad range of β -lactamase enzymes produced by bacteria to confer resistance to β -lactam antibiotics.

Chemical Structure:

Caption: Mechanism of β -lactamase inhibition by diazabicyclooctanes.

Quantitative Data Summary



The following tables summarize the antibacterial activity of representative diazabicyclooctane derivatives, including their Minimum Inhibitory Concentrations (MICs) against various bacterial strains and their half-maximal inhibitory concentrations (IC50) against different classes of β -lactamases.

Table 1: Minimum Inhibitory Concentration (MIC) of Diazabicyclooctane Analogs in Combination with Meropenem (4 mg/L)

Compound	E. coli (Clinical Isolate) (mg/L)	E. coli (ATCC 8739) (mg/L)	K. pneumoniae (Clinical Isolate) (mg/L)	K. pneumoniae (ATCC 700603) (mg/L)
A12	<0.125	<0.125	1	2
Avibactam	<0.125	<0.125	0.25	0.5

Data sourced from a study on amidine-substituted diazabicyclooctanes.[1]

Table 2: IC50 Values of Diazabicyclooctane Inhibitors Against Class A, C, and D β-Lactamases

Inhibitor	CTX-M-15 (Class A) (nM)	KPC-2 (Class A) (nM)	AmpC (Class C) (nM)	OXA-48 (Class D) (nM)
Avibactam	8	9	10	180
Relebactam	19	28	210	1400

IC50 values are indicative and can vary based on experimental conditions.

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This protocol is based on the guidelines from the Clinical and Laboratory Standards Institute (CLSI).

1. Preparation of Materials:



- Cation-adjusted Mueller-Hinton Broth (CAMHB).
- 96-well microtiter plates.
- Bacterial strains cultured to a 0.5 McFarland standard.
- Stock solutions of the antibacterial agent and its analogs in an appropriate solvent.
- 2. Procedure: a. Prepare serial two-fold dilutions of the test compounds in CAMHB directly in the microtiter plates. b. Prepare the bacterial inoculum by diluting the 0.5 McFarland suspension to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well. c. Inoculate each well of the microtiter plate with the bacterial suspension. Include a growth control (no antibiotic) and a sterility control (no bacteria). d. Incubate the plates at 35°C for 16-20 hours in ambient air. e. The MIC is determined as the lowest concentration of the antibacterial agent that completely inhibits visible growth of the organism.

β-Lactamase Inhibition Assay (Nitrocefin Assay)

This assay measures the ability of an inhibitor to prevent the hydrolysis of the chromogenic cephalosporin, nitrocefin.

- 1. Preparation of Reagents:
- Purified β-lactamase enzyme.
- Nitrocefin stock solution (e.g., 10 mg/mL in DMSO).
- Assay buffer (e.g., 50 mM sodium phosphate buffer, pH 7.0).
- · Test inhibitor stock solutions.
- 2. Procedure: a. Prepare a working solution of nitrocefin in the assay buffer (e.g., $100 \mu M$). b. In a 96-well plate, add the assay buffer, the β -lactamase enzyme, and varying concentrations of the test inhibitor. c. Pre-incubate the enzyme and inhibitor for a defined period (e.g., $10 \mu M$) minutes) at room temperature. d. Initiate the reaction by adding the nitrocefin working solution to each well. e. Immediately measure the absorbance at 486 nm kinetically over a period of time (e.g., $30 \mu M$) using a microplate reader. f. The rate of nitrocefin hydrolysis is determined from the linear portion of the absorbance curve. g. The IC50 value is calculated as

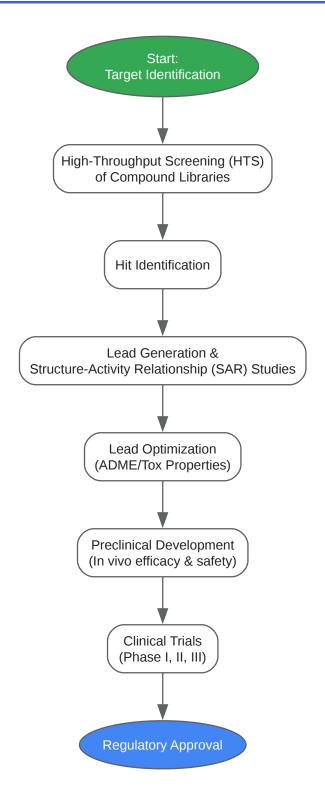


the concentration of the inhibitor that causes a 50% reduction in the rate of hydrolysis compared to the control (no inhibitor).

Experimental and Drug Discovery Workflow

The discovery and development of novel β -lactamase inhibitors like **Antibacterial Agent 45** follows a structured workflow.





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Caption: A typical workflow for antibacterial drug discovery.

This guide provides a foundational understanding of **Antibacterial Agent 45** and its analogs for researchers in the field of antibacterial drug development. The provided data and protocols



serve as a starting point for further investigation and development of this promising class of β -lactamase inhibitors.

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References

- 1. β-Lactamase inhibition profile of new amidine-substituted diazabicyclooctanes PMC [pmc.ncbi.nlm.nih.gov]
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